molecular formula C23H24N4O4 B10984796 N-[2-({[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)ethyl]-1H-indole-5-carboxamide

N-[2-({[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)ethyl]-1H-indole-5-carboxamide

Cat. No.: B10984796
M. Wt: 420.5 g/mol
InChI Key: QBDRIHMOWNYIHT-UHFFFAOYSA-N
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Description

N-[2-({[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)ethyl]-1H-indole-5-carboxamide is a complex organic compound that features a combination of indole and pyrrolidine moieties

Preparation Methods

The synthesis of N-[2-({[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)ethyl]-1H-indole-5-carboxamide typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the pyrrolidine ring: This can be achieved through a cyclization reaction involving a suitable precursor.

    Introduction of the methoxyphenyl group: This step often involves a substitution reaction where a methoxyphenyl group is introduced to the pyrrolidine ring.

    Coupling with indole: The final step involves coupling the modified pyrrolidine with an indole derivative under specific reaction conditions, such as the use of a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions.

Chemical Reactions Analysis

N-[2-({[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)ethyl]-1H-indole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, particularly at the indole or pyrrolidine moieties, using reagents like halogens or alkylating agents.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions.

Scientific Research Applications

N-[2-({[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)ethyl]-1H-indole-5-carboxamide has several scientific research applications:

    Medicinal Chemistry: This compound is studied for its potential as a therapeutic agent due to its ability to interact with biological targets, such as enzymes and receptors.

    Biological Research: It is used in studies investigating its effects on cellular processes and its potential as a tool for probing biological pathways.

    Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of N-[2-({[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)ethyl]-1H-indole-5-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular signaling pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

N-[2-({[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)ethyl]-1H-indole-5-carboxamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C23H24N4O4

Molecular Weight

420.5 g/mol

IUPAC Name

N-[2-[[1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carbonyl]amino]ethyl]-1H-indole-5-carboxamide

InChI

InChI=1S/C23H24N4O4/c1-31-19-5-3-18(4-6-19)27-14-17(13-21(27)28)23(30)26-11-10-25-22(29)16-2-7-20-15(12-16)8-9-24-20/h2-9,12,17,24H,10-11,13-14H2,1H3,(H,25,29)(H,26,30)

InChI Key

QBDRIHMOWNYIHT-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N2CC(CC2=O)C(=O)NCCNC(=O)C3=CC4=C(C=C3)NC=C4

Origin of Product

United States

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